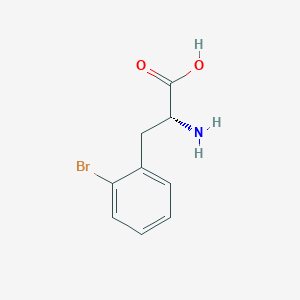

2-Bromo-D-phenylalanine

Description

Significance of Unnatural Amino Acids in Contemporary Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded in the genetic code. bitesizebio.com Their incorporation into proteins and peptides is a powerful strategy in chemical biology to expand the functional repertoire of these biomolecules. nih.gov By introducing UAAs with novel chemical properties, researchers can create proteins with enhanced stability, altered catalytic activity, and unique functionalities for a wide range of applications. nih.govfrontiersin.org These applications include the development of antibody-drug conjugates, probes for studying protein conformation, and the creation of peptide-based imaging agents and antimicrobial therapeutics. nih.gov The synthesis and application of UAAs have become particularly prominent in enzymology and drug discovery, allowing for a rational approach to engineering enzymes and designing effective biocatalysts. nih.gov

Stereochemical Considerations and D-Amino Acid Applications

Amino acids, with the exception of glycine, exist as one of two stereoisomers, or mirror images, designated as L- (levo-rotatory) and D- (dextro-rotatory) forms. While L-amino acids are the building blocks of proteins in most living organisms, D-amino acids have garnered significant interest in therapeutic and research applications. jpt.comtandfonline.com Peptides constructed from D-amino acids are notably more resistant to degradation by proteases, the enzymes that break down proteins. jpt.commdpi.com This increased stability can significantly improve the pharmacokinetic properties of peptide-based drugs, leading to a longer half-life and greater therapeutic efficacy. jpt.com The strategic incorporation of D-amino acids is a key strategy in drug design to enhance bioavailability and create more robust therapeutic agents. jpt.comnih.govnih.gov

Overview of 2-Bromo-D-phenylalanine's Role as a Versatile Research Building Block

This compound stands out as a highly versatile building block in research due to the presence of a bromine atom on its phenyl ring and its D-configuration. chemimpex.comchemimpex.com The bromine atom serves as a reactive handle, enabling a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions. cymitquimica.com This allows for the site-specific introduction of diverse functional groups, making it an invaluable tool in medicinal chemistry for the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com Its D-form provides the inherent advantage of increased stability against enzymatic degradation. jpt.com Consequently, this compound is widely utilized in peptide synthesis, protein engineering, and the development of new drugs, particularly in neuroscience and cancer research. chemimpex.comchemimpex.com

Chemical Profile and Synthesis of this compound

The unique properties of this compound stem from its specific chemical structure. The presence of the bromine atom at the ortho position of the phenyl ring imparts distinct reactivity, making it a valuable precursor in various synthetic applications.

Chemical Properties of this compound

| Property | Value |

| Synonyms | D-Phe(2-Br)-OH, o-Bromo-D-phenylalanine, H-D-Phe(2-Br)-OH |

| CAS Number | 267225-27-4 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | White to off-white powder |

Data sourced from references chemimpex.combiosynth.com

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. One common method involves the bromination of D-phenylalanine. Another established process for a related compound, (R)-2-bromo-3-phenylpropionic acid, starts from D-phenylalanine, sodium nitrite, and hydrobromic acid in an aqueous solution. google.com The reaction is carried out in the presence of a bromide salt at controlled temperatures. google.com Furthermore, enzymatic synthesis methods are also being explored. For instance, phenylalanine ammonia-lyase (PAL) has been investigated for the synthesis of L-phenylalanine derivatives, and similar enzymatic strategies could potentially be adapted for D-isomers. uw.edu.pl Biocatalytic methods, in general, are gaining traction for the asymmetric synthesis of D-phenylalanines due to their high atom economy and the use of accessible starting materials. acs.org

Applications in Bioconjugation and Chemical Modification

The bromine substituent on the phenyl ring of this compound serves as a key functional group for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. mdpi.com In the context of this compound, the bromine atom can react with a boronic acid or ester to form a new carbon-carbon bond, allowing for the introduction of various aryl or vinyl groups. uni-konstanz.de

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com This allows for the introduction of alkyne functionalities onto the phenylalanine ring, which can be further modified or used as a spectroscopic probe.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an aryl halide. rsc.org It has been successfully employed for the synthesis of various phenylalanine derivatives. rsc.org

These cross-coupling reactions are instrumental in creating novel biopolymers and modifying peptides with unique functionalities. The ability to perform these reactions on unprotected amino acids or within peptide sequences is a significant advantage in creating complex biomolecules. uni-konstanz.de

Role in Peptide and Protein Engineering

The incorporation of this compound into peptides and proteins allows for the introduction of unique properties and functionalities that are not accessible with the canonical amino acids.

Creation of Peptidomimetics and Enhanced Stability

The D-configuration of this compound confers resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. jpt.com This enhanced stability is a crucial attribute for the development of therapeutic peptides with improved in vivo half-lives. jpt.comnih.gov The bromine atom can also influence the conformational properties of the peptide, potentially leading to more stable and biologically active structures.

Use as a Spectroscopic Probe and for Structural Analysis

The bromine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of protein structures. Furthermore, the ability to use the bromine as a reactive handle for attaching fluorescent labels or other spectroscopic probes allows for detailed studies of protein structure, dynamics, and interactions. bitesizebio.comrsc.org For example, this compound can be a precursor for synthesizing other modified amino acids, such as 2-iodo-D-phenylalanine, which has been used in radiolabeling for in vivo imaging studies. snmjournals.org

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427515 | |

| Record name | 2-Bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267225-27-4 | |

| Record name | 2-Bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo D Phenylalanine

Strategies for Stereoselective Synthesis of 2-Bromo-D-phenylalanine

The synthesis of enantiomerically pure D-amino acids like this compound is a significant challenge. Biocatalytic methods have emerged as powerful procedures for achieving high stereoselectivity. acs.org These methods include enzymatic kinetic resolutions, dynamic kinetic resolutions, and asymmetric synthesis from prochiral starting materials. acs.org

One established chemical route to a related precursor involves the diazotization/bromination of D-phenylalanine, which proceeds with retention of configuration to yield (R)-2-bromo-3-phenylpropanoic acid. acs.org While effective, this method relies on the expensive D-phenylalanine starting material. acs.org More advanced and economical strategies often employ enzymes to achieve the desired D-configuration. Phenylalanine ammonia (B1221849) lyases (PALs), for instance, can be used in the asymmetric hydroamination of corresponding cinnamic acids. nih.gov Although PALs typically favor the L-enantiomer, researchers have developed chemoenzymatic cascade processes to produce substituted D-phenylalanines in high yield and excellent optical purity. nih.gov This involves coupling the PAL-catalyzed amination with a deracemization step, which uses stereoselective oxidation of the unwanted L-amino acid followed by a nonselective reduction of the resulting keto acid. nih.gov

Engineered enzymes, developed through directed evolution and metagenomic approaches, have significantly improved the catalytic properties for the asymmetric synthesis of D-phenylalanines. acs.org Key enzyme classes that have been successfully engineered for this purpose include:

D-amino acid dehydrogenases

D-amino acid transaminases

Phenylalanine ammonia-lyases (PALs) acs.org

These biocatalytic approaches offer high atom economy and utilize accessible prochiral starting materials, making them highly attractive for the large-scale synthesis of this compound. acs.org

| Enzyme Class | Reaction Type | Key Advantage |

|---|---|---|

| D-Amino Acid Dehydrogenases | Reductive Amination | High stereoselectivity for the D-isomer. |

| D-Amino Acid Transaminases | Transamination | Direct conversion of a keto-acid to a D-amino acid. |

| Phenylalanine Ammonia Lyases (in cascade) | Hydroamination/Deracemization | Uses inexpensive cinnamic acid derivatives as starting materials. nih.gov |

Protection Group Chemistries in this compound Synthesis

In peptide synthesis, the amino group of this compound must be protected to ensure selective bond formation. The two most common protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl), which offer orthogonal deprotection strategies.

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com Fmoc-2-bromo-D-phenylalanine is a crucial building block that allows for the creation of complex and functional peptide sequences. chemimpex.com The Fmoc group is stable towards acidic conditions, making it orthogonal to acid-labile side-chain protecting groups like Boc. total-synthesis.comtotal-synthesis.com

The protection reaction typically involves reacting this compound with an Fmoc-reagent such as Fmoc-Cl or, more commonly, Fmoc-OSu (N-hydroxysuccinimide ester) under basic conditions. total-synthesis.com Fmoc-OSu is preferred due to its increased stability and lower risk of side reactions. total-synthesis.com The bromine substituent on the phenylalanine side chain enhances the reactivity of the molecule, facilitating its use in medicinal chemistry for developing novel therapeutics. chemimpex.com The Fmoc group is typically removed using a secondary amine base, such as piperidine in DMF. total-synthesis.com

| Reagent | Full Name | Key Characteristics |

|---|---|---|

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate | Highly reactive, sensitive to moisture and heat. total-synthesis.com |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | More stable than Fmoc-Cl, commonly used in modern synthesis. total-synthesis.com |

The Boc group is an acid-labile protecting group for amines. total-synthesis.com It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it an essential tool in peptide synthesis. total-synthesis.com Its acid sensitivity provides orthogonality to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group. total-synthesis.comorganic-chemistry.org

The standard method for Boc protection of this compound involves the reaction with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comcommonorganicchemistry.com The reaction can be performed under aqueous or anhydrous conditions, often in the presence of a base like sodium hydroxide or triethylamine. total-synthesis.comorganic-chemistry.org The mechanism involves the nucleophilic attack of the amino group on the Boc anhydride, with the subsequent breakdown of the intermediate to form the protected carbamate, tert-butanol, and carbon dioxide. commonorganicchemistry.com Deprotection is achieved under mild acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent. total-synthesis.comresearchgate.net

Halogen Exchange Reactions and Derivatization from this compound

The bromine atom on the aromatic ring of this compound is a versatile handle for further chemical modifications, primarily through halogen exchange reactions or cross-coupling chemistry. Halogen exchange, such as the Finkelstein reaction, involves the substitution of one halogen for another. wikipedia.org While the classic Finkelstein reaction is typically used for alkyl halides, analogous transformations for aryl halides, known as "aromatic Finkelstein reactions," have been developed. wikipedia.org These reactions often require metal catalysis, for example using copper(I) iodide, to facilitate the exchange of bromine for iodine, which can be a more reactive partner in subsequent cross-coupling reactions. wikipedia.orgnih.gov

The reverse reaction, replacing a heavier halogen with a lighter one (a retro-Finkelstein reaction), is also synthetically useful and is driven by the formation of a stronger carbon-halogen bond. nih.gov These metal-mediated exchanges allow for the conversion of this compound into other halogenated analogues (e.g., chloro- or fluoro-derivatives), providing access to a wider range of building blocks for medicinal chemistry. nih.gov

The bromine atom makes Fmoc- or Boc-protected this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse functional groups at the 2-position of the phenyl ring. chemimpex.comnih.gov

Advanced Synthetic Routes for Functionalized this compound Analogues

The synthesis of functionalized analogues of this compound is of significant interest for creating novel peptide structures with enhanced biological activity. chemimpex.com Advanced synthetic routes can introduce additional substituents onto the phenyl ring. For example, commercially available building blocks like Fmoc-2-bromo-5-chloro-L-phenylalanine and Fmoc-2-bromo-6-fluoro-L-phenylalanine demonstrate the feasibility of creating multi-substituted analogues, which can then be applied to the D-enantiomer series. aralezbio-store.comaralezbio-store.com

These multi-functionalized building blocks are synthesized through multi-step routes that often involve the halogenation of a protected phenylalanine precursor. The enzymatic halogenation of natural products is a well-established field, with various halogenase enzymes capable of installing halogen atoms onto aromatic scaffolds. nih.gov Such biocatalytic approaches could potentially be adapted for the regioselective synthesis of functionalized this compound analogues.

Furthermore, multi-component reactions (MCRs) provide an efficient strategy for constructing complex heterocyclic structures from simple precursors. researchgate.net For instance, the bromine atom in a phenylalanine derivative can be incorporated into a larger heterocyclic system, such as a thiazole, to generate highly functionalized molecules with potential pharmacological applications. researchgate.net These advanced synthetic methods expand the chemical space accessible from this compound, enabling the development of sophisticated probes and drug candidates.

Compound Index

| Compound Name |

|---|

| This compound |

| (R)-2-bromo-3-phenylpropanoic acid |

| D-phenylalanine |

| Cinnamic acid |

| Fmoc-2-bromo-D-phenylalanine |

| Fmoc-Cl (9-Fluorenylmethyl chloroformate) |

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) |

| Piperidine |

| Boc-2-bromo-D-phenylalanine |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Trifluoroacetic acid (TFA) |

| Cbz (Benzyloxycarbonyl) |

| Copper(I) iodide |

| Fmoc-2-bromo-5-chloro-L-phenylalanine |

| Fmoc-2-bromo-6-fluoro-L-phenylalanine |

| Thiazole |

Integration of 2 Bromo D Phenylalanine in Peptide and Peptidomimetic Design

Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

The integration of 2-Bromo-D-phenylalanine into peptide sequences is facilitated by well-established synthetic protocols, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods.

In SPPS, the most common approach involves using the N-terminally protected form, Fmoc-2-bromo-D-phenylalanine. chemimpex.comcymitquimica.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that allows for selective deprotection under mild conditions, making it highly compatible with the iterative nature of SPPS. cymitquimica.com This makes Fmoc-2-bromo-D-phenylalanine a crucial building block for the assembly of complex peptide sequences on a solid support. chemimpex.comcymitquimica.com The bromine atom on the phenyl ring is stable throughout the standard Fmoc-SPPS cycles, including coupling and deprotection steps, and can be used for post-synthetic modifications if desired. cymitquimica.com

Table 1: Properties of this compound Derivatives Used in Peptide Synthesis Data sourced from multiple chemical suppliers and research articles.

| Property | Fmoc-2-bromo-D-phenylalanine | This compound |

|---|---|---|

| Synonyms | Fmoc-D-Phe(2-Br)-OH | H-D-Phe(2-Br)-OH |

| CAS Number | 220497-79-0 chemimpex.comcymitquimica.com | 267225-27-4 scbt.com |

| Molecular Formula | C₂₄H₂₀BrNO₄ chemimpex.com | C₉H₁₀BrNO₂ scbt.com |

| Molecular Weight | 466.3 g/mol chemimpex.com | 244.09 g/mol scbt.com |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) chemimpex.comcymitquimica.com | Building block for derivatives, Solution-Phase Synthesis sigmaaldrich.comchemimpex.com |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) chemimpex.comcymitquimica.com | None |

Incorporation into Bioactive Peptides and Peptide-Based Drugs

The inclusion of this compound is a key strategy in the development of novel peptide-based therapeutics. chemimpex.com Its incorporation can confer unique properties that are advantageous for drug design. The D-configuration of the amino acid provides intrinsic resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. uminho.pt This enhances the metabolic stability and in vivo half-life of the resulting peptide, a critical attribute for therapeutic candidates. uminho.ptnih.gov

Furthermore, the bromine substituent offers several benefits. It enhances the reactivity of the phenyl side chain, which can be exploited for further chemical modifications or bioconjugation processes. chemimpex.comcymitquimica.com The steric bulk and electronic properties of the bromine atom can also influence the peptide's interaction with its biological target, potentially leading to increased binding affinity and specificity. chemimpex.com Researchers utilize this compound as a building block in the synthesis of novel drugs targeting a range of conditions, including neurological disorders and cancer, to enhance efficacy and specificity. chemimpex.com For instance, halogenated phenylalanine derivatives have been explored in the design of HIV-1 capsid inhibitors, where the halogen atom can participate in specific interactions within the protein's binding pocket. mdpi.com

Design of Peptidomimetic Macrocycles Utilizing this compound

Macrocyclization is a widely used strategy in medicinal chemistry to transform flexible linear peptides into more rigid, conformationally defined structures. nih.gov This process often improves metabolic stability, receptor affinity, and cell permeability. nih.gov this compound can play a pivotal role in the design of these peptidomimetic macrocycles.

The bromine atom serves as a chemical handle for intramolecular cross-linking reactions. For example, the bromoaryl group can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form a covalent bridge with another residue in the peptide chain. nih.gov This allows for the creation of cyclic peptides with novel architectures. Another strategy involves the reaction of a bromo-functionalized amino acid with a nucleophilic residue, such as cysteine, to form a stable thioether bridge, effectively cyclizing the peptide. nih.gov The use of building blocks like O-(2-bromoethyl)-tyrosine, which features a bromine-activated electrophile, has been shown to be effective for the in vivo macrocyclization of peptides. nih.gov These strategies highlight the potential for using this compound to generate structurally diverse and biologically active macrocyclic peptidomimetics. escholarship.orgresearchgate.net

Structural Modifications and Conformational Constraints in Peptidomimetic Design

The primary goal of peptidomimetic design is to create molecules that mimic the essential structural features of a natural peptide required for biological activity while possessing improved drug-like properties. mdpi.com this compound contributes significantly to this goal by introducing conformational constraints and enabling further structural modifications. rsc.org

The incorporation of a D-amino acid into a peptide sequence inherently disrupts common secondary structures like α-helices and β-sheets, forcing the peptide backbone to adopt specific turn conformations. uminho.ptnih.gov This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity. nih.gov The fixed D-chiral center, combined with the bulky ortho-bromine substituent, severely restricts the rotational freedom (phi and psi dihedral angles) of the amino acid residue, further constraining the local and global conformation of the peptide. uminho.pt

The bromine atom also allows for late-stage functionalization, where the core peptide is synthesized first, and the bromo-position is modified later to create a library of analogs for structure-activity relationship (SAR) studies. nih.gov This approach accelerates the discovery of peptidomimetics with optimized properties. nih.gov

Impact on Peptide Stability and Bioactivity

The introduction of this compound into a peptide sequence has a profound impact on its stability and bioactivity. chemimpex.com

Stability: As previously noted, the D-configuration provides significant protection against degradation by proteases, a major hurdle for peptide therapeutics. uminho.ptacs.org This increased proteolytic resistance translates to a longer duration of action in a biological system. uminho.pt The conformational rigidity imparted by the D-amino acid and macrocyclization can also shield susceptible peptide bonds from enzymatic attack, further enhancing stability. nih.govacs.org

Bioactivity: The influence on bioactivity is multifaceted. By constraining the peptide into a specific three-dimensional shape, this compound can present the key pharmacophoric residues in the optimal orientation for target binding, thus increasing potency. chemimpex.comuminho.pt The bromine atom itself can participate in favorable interactions within a receptor's binding site, such as halogen bonding or hydrophobic interactions, which can contribute to higher affinity and selectivity. nih.gov The ability to fine-tune the peptide's conformation and electronic properties by incorporating this non-canonical amino acid makes it an invaluable tool for optimizing the biological activity of peptide-based drug candidates. chemimpex.comchemimpex.com

Table 2: Research Findings on the Impact of this compound and Related ncAAs

| Research Area | Finding | Implication | Reference |

|---|---|---|---|

| Peptide Synthesis | Fmoc-2-bromo-D-phenylalanine is a versatile building block for SPPS. | Enables routine incorporation into complex peptide sequences. | chemimpex.comcymitquimica.com |

| Drug Development | Incorporation of D-amino acids and halogenated residues enhances drug efficacy and specificity. | Provides a strategy to create more potent and targeted peptide-based drugs. | chemimpex.comnih.gov |

| Peptide Stability | D-amino acids are resistant to degradation by proteases that recognize L-amino acids. | Increases the in vivo half-life and metabolic stability of peptide therapeutics. | uminho.ptacs.org |

| Conformational Control | D-amino acids and other ncAAs induce specific turns and restrict conformational freedom. | Pre-organizes the peptide for target binding, potentially increasing affinity. | uminho.ptnih.gov |

| Bioactivity | The bromine atom can participate in specific binding interactions (e.g., halogen bonds). | Can directly contribute to enhanced binding affinity and selectivity of the peptide. | chemimpex.comnih.gov |

Biochemical Investigations and Molecular Interactions of 2 Bromo D Phenylalanine

Analysis of Enzyme-Substrate Interactions and Inhibition Profiles

2-Bromo-D-phenylalanine is recognized for its capacity to act as a selective inhibitor of certain enzymes, making it a valuable compound for studies involving metabolic pathways and protein synthesis. chemimpex.com The presence of the bromine atom can alter the compound's binding affinity and specificity for molecular targets like enzymes and receptors. This allows it to function as an inhibitor, often by mimicking the natural substrate and blocking the active site.

The halogenated nature of this compound can influence enzyme activities related to amino acid metabolism. For instance, halogenated derivatives of phenylalanine have been shown to inhibit enzymes such as tryptophan hydroxylase, a key enzyme in serotonin (B10506) biosynthesis. The study of such inhibitory activities is crucial for understanding biochemical pathways and for the development of novel therapeutic agents. chemimpex.com

Research into phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the elimination of ammonia (B1221849) from L-phenylalanine, has demonstrated the impact of substitutions on the phenyl ring. acs.orgd-nb.info While this research primarily focuses on L-phenylalanine, the principles of how substitutions affect enzyme-substrate interactions are relevant. For example, modifications to the hydrophobic binding pocket of PAL from Petroselinum crispum (PcPAL) allowed for increased activity towards phenylalanine analogs with electron-withdrawing groups like bromine at various positions on the aromatic ring. acs.org This highlights how enzymes can be engineered to accommodate and process modified amino acids like this compound.

The table below summarizes the impact of this compound and related compounds on enzyme interactions.

| Enzyme/Protein | Compound | Interaction Type | Research Focus |

| Various Enzymes | This compound | Selective Inhibition | Elucidation of metabolic pathways and protein synthesis. chemimpex.com |

| Tryptophan Hydroxylase | Halogenated Phenylalanine Derivatives | Inhibition | Studying impact on serotonin biosynthesis. |

| Phenylalanine Ammonia-Lyase (PcPAL) | Bromo-phenylalanine analogs | Substrate | Engineering enzyme activity for synthesis of analogs. acs.org |

Applications in Protein Engineering and Site-Specific Protein Modification

This compound is a valuable component in the field of protein engineering, where it is incorporated into peptides and proteins to investigate their interactions and stability. chemimpex.com The ability to introduce non-canonical amino acids with unique functionalities into proteins allows for precise control over protein structure and function.

One of the key techniques for incorporating such amino acids is the site-specific incorporation using engineered tRNA synthetase systems or ribosomal machinery. This allows for the introduction of this compound at specific sites within a protein sequence, enabling the creation of proteins with novel properties. nih.gov These properties can include enhanced stability, altered catalytic activity, or improved binding affinity to specific ligands.

The bromine atom on the phenyl ring provides a site for further chemical modifications, such as cross-coupling reactions, which are useful in creating novel peptide sequences with enhanced biological activity. chemimpex.com This enhanced reactivity is a significant advantage in the synthesis of peptide-based drugs and in the study of protein interactions. chemimpex.com

The table below details the applications of this compound in protein engineering.

| Application | Technique | Outcome | Reference |

| Protein Stability and Interaction Studies | Incorporation into peptides | Investigation of protein interactions and stability. | chemimpex.com |

| Site-Specific Protein Modification | Engineered tRNA synthetase systems | Creation of proteins with novel properties. | nih.gov |

| Bioconjugation | Chemical modification of bromine atom | Linking peptides to other molecules for enhanced drug delivery. | chemimpex.com |

Studies on Protein-Protein and Protein-Ligand Binding Interactions

The incorporation of this compound into proteins serves as a powerful tool for studying protein-protein and protein-ligand interactions. chemimpex.comchemimpex.com The bromine atom can act as a heavy atom for X-ray crystallography, aiding in the determination of protein structures and the mapping of binding sites. acs.org

Furthermore, the introduction of this non-canonical amino acid can be used to probe the binding pockets of proteins. nih.gov By observing how the modified protein interacts with other proteins or small molecules, researchers can gain insights into the specific residues and forces that govern these interactions. arxiv.org For example, the hydrophobic benzyl (B1604629) group of phenylalanine plays a crucial role in stabilizing protein structures through π-π stacking interactions with other aromatic residues, and the addition of a bromine atom can modulate these interactions.

Studies have shown that halogen atoms on ligands can form interactions with surrounding phenylalanine residues in a protein's binding site. wiley.com This highlights the direct role that the bromo- substituent of this compound can play in mediating binding events.

The table below summarizes the use of this compound in binding interaction studies.

| Interaction Type | Method | Information Gained | Reference |

| Protein-Protein | Incorporation of this compound | Understanding of binding interfaces and interaction dynamics. | chemimpex.comchemimpex.com |

| Protein-Ligand | X-ray crystallography with bromo-containing proteins | High-resolution structures of protein-ligand complexes. | acs.org |

| Protein-Ligand | Probing binding pockets | Identification of key residues and forces in binding. | nih.govarxiv.org |

Mechanistic Elucidation in Cellular Pathways

This compound and its derivatives are utilized to investigate and sometimes modify cellular signaling pathways. chemimpex.com By acting as selective inhibitors of enzymes within a specific pathway, these compounds can help to elucidate the roles of those enzymes and the consequences of their inhibition. chemimpex.com

For instance, the ability of halogenated phenylalanine derivatives to inhibit enzymes in neurotransmitter synthesis pathways can provide insights into the functioning of the nervous system. chemimpex.com Similarly, their exploration in anticancer research is often based on their potential to interfere with cellular signaling pathways that are crucial for tumor growth. chemimpex.com

The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms, is a key target for some phenylalanine analogs designed as herbicides. nih.gov While this doesn't directly involve this compound in a cellular context, it illustrates the principle of using amino acid analogs to disrupt specific metabolic pathways.

The use of this compound in biochemical assays provides a means to measure enzyme activity and binding interactions, which in turn offers insights into metabolic pathways and potential drug targets. chemimpex.com

The table below outlines the role of this compound in studying cellular pathways.

| Cellular Process | Application of this compound | Outcome | Reference |

| Neurotransmitter Systems | Study of amino acid roles in brain function | Understanding of neurotransmitter system function. | chemimpex.com |

| Cancer Cell Signaling | Development of potential anticancer agents | Modification of cellular signaling pathways. | chemimpex.com |

| Metabolic Pathways | Use in biochemical assays | Measurement of enzyme activity and binding interactions. | chemimpex.com |

Pharmacological and Therapeutic Research Applications of 2 Bromo D Phenylalanine Derivatives

Neuropharmacological Research Applications

Derivatives of 2-Bromo-D-phenylalanine are instrumental in neuroscience research, aiding in the study of neurotransmitter systems and the exploration of potential treatments for neurological disorders. chemimpex.com

Modulation of Neurotransmitter Systems

This compound and its related compounds are utilized to investigate the intricate workings of neurotransmitter systems within the brain. chemimpex.com Phenylalanine itself is a precursor to key neurotransmitters like dopamine (B1211576) and norepinephrine, which are vital for regulating mood, alertness, and stress responses. medicalnewstoday.com By modifying the phenylalanine structure, as with this compound, researchers can create tools to probe and modulate the activity of these neurotransmitter pathways. For instance, some D-phenylalanine derivatives have been studied for their potential to influence neurotransmitter activity, which may have implications for conditions like depression. The halogenated nature of these compounds can enhance their reactivity and ability to interact with specific biological targets, such as enzymes or receptors involved in neurotransmitter metabolism and signaling. chemimpex.com This allows for a more targeted investigation into the role of specific amino acids in brain function and behavior. chemimpex.com

Exploration in Neurological Disorders

The unique biochemical properties of this compound derivatives make them interesting candidates for research into neurological disorders. chemimpex.com D-phenylalanine, the parent compound, has been explored for its potential in pain management and mood regulation. Halogenated derivatives of L-phenylalanine have shown neuroprotective effects in both in-vitro and in-vivo models of brain ischemia. nih.gov The ability of these modified amino acids to cross the blood-brain barrier and interact with neural pathways is a key area of investigation. iiarjournals.org Research into compounds like this compound contributes to a deeper understanding of complex biological processes and may pave the way for innovative treatments for various diseases. chemimpex.com

Anticancer Research and Tumor-Specific Agents

In the field of oncology, this compound serves as a precursor for the development of agents aimed at improving cancer diagnosis and treatment. chemimpex.com Its derivatives are particularly significant in the creation of radiolabeled compounds for tumor imaging and therapy.

Development of Radiolabeled Imaging Agents

A significant application of this compound is in the synthesis of radiolabeled amino acid analogs for use in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). snmjournals.orgugent.be For example, this compound has been used as a starting material to synthesize 2-iodo-D-phenylalanine, which can then be labeled with radioactive iodine isotopes such as Iodine-123 or Iodine-125. snmjournals.orgresearchgate.net

These radiolabeled D-amino acids are of particular interest because tumor cells often exhibit increased transport of amino acids compared to normal tissues. snmjournals.org The L-type amino acid transporter 1 (LAT1) is a key transporter that is often overexpressed in various cancers. thno.org While many radiolabeled amino acids are substrates for LAT1, leading to their accumulation in tumors, the use of D-isomers offers potential advantages. researchgate.netthno.org The body's metabolic machinery is highly specific for L-amino acids, meaning that D-amino acids are less likely to be incorporated into proteins or metabolized, potentially leading to clearer imaging signals and lower background activity. researchgate.netthno.org

Studies have shown that radiolabeled D-phenylalanine derivatives can achieve high and specific uptake in tumors, making them promising candidates for diagnostic imaging. snmjournals.orgresearchgate.net

Mechanisms of Tumor Uptake and Retention

The accumulation of this compound derivatives in tumors is primarily mediated by amino acid transport systems. snmjournals.orguni-mainz.de As mentioned, the LAT1 transporter plays a crucial role in the uptake of many amino acid-based imaging agents into cancer cells. thno.org Research has demonstrated that radiolabeled D-amino acids, including derivatives of this compound, can be transported by these systems. researchgate.net

The retention of these agents within the tumor is a key factor for effective imaging. The fact that D-amino acids are not readily metabolized can contribute to their prolonged retention in tumor tissue, leading to improved contrast in diagnostic scans. snmjournals.org For example, one study found that while only 4% of the initial uptake of ¹²³I-2-iodo-D-phenylalanine remained in the tumor after 31 hours, the tumor contrast increased by 352% at 19 hours post-injection due to clearance from surrounding tissues. snmjournals.org This highlights the favorable kinetics of some D-amino acid tracers for tumor visualization.

Development of Novel Drug Candidates

This compound and its protected forms, such as Fmoc-2-bromo-D-phenylalanine, are valuable starting materials in the synthesis of new drug candidates. chemimpex.comchemimpex.com The bromine atom provides a reactive site for further chemical modifications, allowing for the creation of a diverse range of molecules with potential therapeutic properties. chemimpex.com

This versatility is exploited in several areas of drug discovery:

Peptide Synthesis: Fmoc-2-bromo-D-phenylalanine is a key building block in solid-phase peptide synthesis. chemimpex.com This allows for the creation of complex peptides with enhanced stability and bioactivity, which can be designed to target specific biological pathways. chemimpex.com

Medicinal Chemistry: The ability to introduce various functional groups at the bromine position is highly beneficial in medicinal chemistry for developing novel therapeutics. chemimpex.com These modifications can improve a drug's efficacy, bioavailability, and specificity.

Targeted Therapies: By incorporating this compound derivatives into larger molecules, researchers can develop agents that target specific cells or tissues, such as in cancer therapy. chemimpex.com

The exploration of this compound derivatives continues to be an active area of research, with the potential to yield innovative treatments for a range of diseases. chemimpex.com

HIV Capsid Modulators and Antiviral Activity Studies

The human immunodeficiency virus (HIV) capsid (CA) protein is a critical structural component that plays multiple, essential roles throughout the viral lifecycle. duke.edunih.gov The CA protein forms the conical core of the virus, which encloses the viral genome and essential enzymes. nih.gov Its functions are vital in both the early and late stages of HIV replication, including the processes of uncoating after cell entry, nuclear transport of the viral pre-integration complex, and the assembly of new virions before they are released from the host cell. duke.edunih.govnih.gov The multifaceted and indispensable nature of the HIV capsid has made it a promising, yet historically underexploited, therapeutic target for the development of novel antiretroviral drugs. duke.edunih.gov

Research in this area has been significantly influenced by the discovery of small molecule inhibitors that can modulate capsid stability. nih.gov One of the most extensively studied capsid inhibitors is PF-74, a phenylalanine-based compound. nih.govnih.gov Structural studies have revealed that PF-74 binds to a specific pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA monomers within the capsid hexamer. nih.govnih.govnih.gov This binding site is also crucial for the interaction of the capsid with host cell proteins like CPSF6 and NUP153, which are necessary for nuclear import. nih.govnih.gov By binding to this site, PF-74 can disrupt normal capsid function. In the early phase of infection, it can interfere with viral uncoating, reverse transcription, and nuclear entry. nih.govmdpi.com In the late phase, it can cause aberrant assembly, preventing the formation of mature, infectious viral particles. mdpi.com

Despite its importance as a lead compound, PF-74 possesses certain limitations, including moderate antiviral potency and metabolic instability, which have spurred extensive research into developing more potent and pharmacokinetically robust derivatives. nih.govnih.gov These efforts have led to the design and synthesis of numerous novel phenylalanine derivatives with modified linkers and substituents, aiming to enhance their interaction with the CA protein and improve their antiviral profiles. nih.govmdpi.com

Detailed Research Findings

Scientific investigations have explored various modifications of the core phenylalanine scaffold to enhance antiviral efficacy. These studies often involve synthesizing libraries of related compounds and evaluating their ability to inhibit HIV-1 and, in some cases, HIV-2 replication in cell-based assays.

One research avenue has focused on creating dimerized phenylalanine derivatives, which were designed to occupy a larger area in the binding pocket at the NTD-CTD interface. nih.gov This work led to the identification of compound Q-c4 , which exhibited potent anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 0.57 μM, a potency comparable to that of the lead compound PF74. nih.gov Structure-activity relationship (SAR) studies indicated that these dimerized structures were generally more potent than their monomeric counterparts, and the inclusion of fluorine substitutions on the phenylalanine ring was beneficial for antiviral activity. nih.gov Interestingly, surface plasmon resonance (SPR) assays showed that Q-c4 had a slightly higher affinity for the CA monomer compared to the hexamer, suggesting a more pronounced effect in the late stage of the HIV-1 lifecycle. nih.gov

Another approach involved incorporating a quinazolin-4-one scaffold into the phenylalanine structure. nih.gov This led to the discovery of highly potent HIV capsid modulators, such as compounds 12a2 and 21a2 . nih.gov These derivatives displayed remarkable activity against the HIV-1 IIIB strain, with EC₅₀ values of 0.11 μM, representing a significant improvement over both an earlier lead compound (11L, EC₅₀ = 0.28 μM) and PF74 (EC₅₀ = 0.80 μM). nih.gov The enhanced potency was attributed to their ability to occupy multiple pockets in the binding site, as confirmed by X-ray co-crystal structures. nih.gov These compounds were also found to be effective against HIV-2. nih.gov

Researchers have also explored the use of a 2-pyridone-bearing scaffold. mdpi.com Among a series of novel derivatives, compound FTC-2 was identified as the most potent against HIV-1, with an EC₅₀ of 5.36 μM. mdpi.com In the same study, compound TD-1a was found to be the most effective against HIV-2, with an EC₅₀ of 4.86 μM. mdpi.comkuleuven.be This highlights the potential for developing derivatives with selectivity for different HIV types. mdpi.comkuleuven.be

The Ugi four-component reaction has been employed to synthesize peptidomimetics containing a phenylalanine core. mdpi.com This strategy yielded compounds with a range of antiviral activities. Compound I-19 showed the best activity against HIV-1, with an EC₅₀ of 2.53 μM. mdpi.com Another compound from this series, I-14 , displayed excellent inhibitory activity against HIV-2 (EC₅₀ = 2.30 μM), which was comparable to PF-74 and more potent than the approved drug nevirapine (B1678648) in the same assay. mdpi.com

Further modifications include the development of piperazinone phenylalanine derivatives. mdpi.com In one study, compound F2-7f demonstrated moderate anti-HIV-1 activity (EC₅₀ = 5.89 μM), while compound 7f showed a preference for inhibiting HIV-2 (EC₅₀ = 4.52 μM), similar in potency to PF74 against HIV-2. mdpi.com SPR assays confirmed that F2-7f, like PF74, preferentially binds to the CA hexamer over the monomer. mdpi.com

Click chemistry has also been utilized to generate libraries of phenylalanine derivatives. duke.edu This work identified compound 13m as a potent HIV-1 inhibitor with an EC₅₀ value of 4.33 μM, which was comparable to the lead compound PF-74 (EC₅₀ = 5.95 μM in the same assay). duke.edu Mechanistic studies confirmed that 13m interacts directly with the recombinant HIV-1 CA protein and inhibits both early and late stages of viral replication. duke.edu

The data below summarizes the antiviral activity of several key phenylalanine derivatives developed as HIV capsid modulators.

| Compound | Derivative Class | Target Virus | EC₅₀ (μM) | Reference Compound | Reference EC₅₀ (μM) | Source |

|---|---|---|---|---|---|---|

| Q-c4 | Dimerized | HIV-1 | 0.57 | PF74 | ~0.57 | nih.gov |

| 12a2 | Quinazolin-4-one | HIV-1 IIIB | 0.11 | PF74 | 0.80 | nih.gov |

| 21a2 | Quinazolin-4-one | HIV-1 IIIB | 0.11 | PF74 | 0.80 | nih.gov |

| FTC-2 | 2-Pyridone | HIV-1 IIIB | 5.36 | PF74 | Comparable | mdpi.com |

| TD-1a | 2-Pyridone | HIV-2 ROD | 4.86 | PF74 | Comparable | mdpi.comkuleuven.be |

| I-19 | Peptidomimetic | HIV-1 | 2.53 | PF-74 | 0.26 | mdpi.com |

| I-14 | Peptidomimetic | HIV-2 | 2.30 | PF-74 | 2.22 | mdpi.com |

| F2-7f | Piperazinone | HIV-1 | 5.89 | PF74 | 0.75 | mdpi.com |

| 7f | Piperazinone | HIV-2 | 4.52 | PF74 | 4.16 | mdpi.com |

| 13m | Click Chemistry | HIV-1 NL4-3 | 4.33 | PF-74 | 5.95 | duke.edu |

Enzymatic and Biocatalytic Transformations Involving 2 Bromo D Phenylalanine

Stereoinversion Methodologies utilizing D-Amino Acid Transaminases and Phenylalanine Dehydrogenases

Stereoinversion is a powerful technique to convert one enantiomer into its opposite, often achieving theoretical yields of up to 100%. Biocatalytic stereoinversion of D-amino acids typically involves a two-step enzymatic cascade in a single pot. First, a D-amino acid specific enzyme, such as a D-amino acid transaminase (D-AAT) or a D-amino acid oxidase, converts the D-enantiomer into a prochiral keto acid intermediate. rsc.orgwikipedia.orgmdpi.com In the second step, this intermediate is converted into the desired L-amino acid by an L-specific enzyme, like phenylalanine dehydrogenase (PDH) or an L-amino acid transaminase.

Research on halogenated phenylalanine derivatives has demonstrated the efficacy of this approach. For instance, a one-pot system using D-amino acid transaminase and phenylalanine dehydrogenase from Lysinibacillus sphaericus has been successfully applied to the stereoinversion of D-isomers of various halogenated phenylalanines. rsc.org This system efficiently converts the D-enantiomer to the corresponding L-enantiomer with high purity (>99% enantiomeric excess). rsc.org While these studies have focused on compounds like para-bromophenylalanine, the enzymatic machinery, in principle, could be adapted for 2-Bromo-D-phenylalanine, although specificity and reaction efficiency would require empirical validation.

Engineered Enzyme Systems for the Synthesis of Chiral Phenylalanine Analogues

Protein engineering and directed evolution have become indispensable tools for creating novel biocatalysts with tailored properties, including enhanced activity, stability, and substrate specificity for non-natural amino acids. nih.govmdpi.comresearchgate.net Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs), amino acid dehydrogenases (AADHs), and transaminases have been engineered to synthesize a wide array of D-phenylalanine analogues. acs.orgnih.gov

Engineering efforts often focus on modifying the enzyme's active site to better accommodate bulky or electronically different substituents on the phenyl ring. For example, rational design and site-specific mutagenesis have been used to expand the substrate scope of phenylalanine dehydrogenase to synthesize non-canonical L-α-amino acids, including halogenated derivatives. researchgate.net Similarly, D-amino acid dehydrogenases have been engineered to produce various D-amino acids from their corresponding keto acids with high stereoselectivity. nih.gov While some research lists o-bromophenylalanine (the L-enantiomer) as a potential substrate for engineered enzymes, specific data on the synthesis of this compound using such systems is not detailed in the available literature. nih.gov

Biotransformation Processes for Deracemization

Deracemization is a highly efficient process that converts a racemic mixture (a 50:50 mix of L- and D-enantiomers) entirely into a single, desired enantiomer. Chemoenzymatic deracemization often involves the stereoselective oxidation of one enantiomer (e.g., the L-form) by an enzyme like an L-amino acid oxidase (L-AAO), followed by a non-selective chemical reduction of the resulting keto acid back to the racemic amino acid. Over time, this kinetic resolution process leads to the enrichment of the non-reactive enantiomer (the D-form). acs.orgpolimi.it

Fully biocatalytic deracemization cascades have also been developed. These systems couple the selective oxidation of one enantiomer with the stereoselective reduction of the intermediate keto acid to the other enantiomer. For example, coupling an L-amino acid deaminase with an engineered D-aminotransferase can convert a racemic mixture into a pure D-amino acid derivative. researchgate.net Such biocatalytic cascades have been successfully applied to various D-phenylalanine derivatives, achieving high enantiomeric excess (90% to >99% ee). researchgate.net While these systems work for phenylalanine derivatives with diverse substituents, specific studies detailing the deracemization of 2-bromo-DL-phenylalanine to yield pure this compound are not prominently featured in the scientific literature.

Investigation of Enzyme Specificity and Efficiency

The specificity of an enzyme towards a particular substrate is a critical factor determining the feasibility and efficiency of a biocatalytic process. The position of a substituent on the phenyl ring of phenylalanine can significantly impact how it binds within the enzyme's active site. Research on D-amino acid transaminases has shown that these enzymes can be active towards a range of D-amino acids. mdpi.comnih.gov For example, a D-amino acid transaminase from Blastococcus saxobsidens was found to be active with various D-α-amino acids, although its specific activity on brominated isomers was not reported. nih.gov

Studies on phenylalanine dehydrogenase mutants have investigated their activity on different halogenated phenylalanines, but these have primarily focused on para-substituted compounds. researchgate.net The efficiency of these enzymatic reactions is often high, with many processes reporting complete conversion and enantiomeric excesses greater than 99%. nih.govrsc.org However, without direct experimental investigation, it remains unconfirmed how the ortho-position of the bromine atom in this compound would affect the binding and catalytic efficiency of these established enzyme systems.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 2 Bromo D Phenylalanine and Its Derivatives

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for the separation and analysis of 2-Bromo-D-phenylalanine, ensuring its chemical and stereochemical purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analytical workflow, with specialized methods for both chiral and achiral separations.

Chiral HPLC Analysis in Amino Acid Studies

The determination of enantiomeric excess is a critical aspect of characterizing chiral molecules like this compound. Chiral HPLC is the gold standard for this purpose, employing chiral stationary phases (CSPs) to differentiate between enantiomers. iosrjournals.org The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.

Several types of CSPs are effective for the resolution of amino acid enantiomers, including those based on macrocyclic antibiotics like teicoplanin and ristocetin. researchgate.net The choice of mobile phase, which typically consists of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is crucial for achieving optimal separation. researchgate.netnih.gov The enantiomeric excess is calculated from the relative peak areas of the D- and L-enantiomers in the chromatogram. iosrjournals.org In some cases, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral column.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase (CSP) | Teicoplanin-based | Ristocetin-based |

| Mobile Phase | Acetonitrile/Water (75:25, v/v) | Methanol/2 mM Sodium 1-octanesulfonate (10:90, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 200 nm |

| Resolution (Rs) for Phenylalanine Enantiomers | > 1.5 researchgate.net | > 1.5 nih.gov |

Reversed-Phase HPLC for Separation and Recovery

The retention of this compound in RP-HPLC is influenced by the mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer and the pH of the buffer. nih.gov A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to achieve efficient separation of compounds with a wide range of polarities. sigmaaldrich.com The recovery of the purified compound from the mobile phase is typically achieved by evaporation. helixchrom.com

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

Spectroscopic Approaches for Structural and Electronic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of this compound. These methods are crucial for confirming the identity of the compound and for understanding its conformational preferences and electronic behavior.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful tools for probing the vibrational modes of molecules. The vibrational spectrum of this compound provides a unique fingerprint that can be used for its identification. Specific functional groups, such as the amino group (-NH2), the carboxyl group (-COOH), and the brominated phenyl ring, give rise to characteristic absorption bands. researchgate.net

The analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to the observed spectral features. researchgate.net For example, the stretching vibrations of the C=O, N-H, and C-H bonds, as well as the bending and torsional modes of the amino acid backbone and the phenyl ring, can be identified. The position of the bromine atom on the phenyl ring will also influence the vibrational frequencies of the ring modes.

| Vibrational Mode | Typical Wavenumber (cm-1) | Reference |

|---|---|---|

| N-H stretch (amino group) | 3200 - 3400 | yildiz.edu.tr |

| O-H stretch (carboxyl group) | 2500 - 3300 (broad) | yildiz.edu.tr |

| C=O stretch (carboxyl group) | 1700 - 1760 | yildiz.edu.tr |

| C-Br stretch | 500 - 600 | nih.gov |

| Aromatic C-H stretch | 3000 - 3100 | researchgate.net |

| Aromatic C=C stretch | 1450 - 1600 | researchgate.net |

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed three-dimensional structure and conformational dynamics of molecules in solution. 1H and 13C NMR are routinely used to confirm the covalent structure of this compound by providing information about the chemical environment of each proton and carbon atom. researchgate.netjetir.org The chemical shifts, coupling constants, and peak integrations in the NMR spectra are used to assign the signals to specific atoms in the molecule.

Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC), can be used to establish connectivity between atoms and to aid in the complete assignment of the spectra. researchgate.net Furthermore, NMR can be used to study the conformational preferences of the molecule by analyzing nuclear Overhauser effects (NOEs) and by measuring coupling constants, which are sensitive to dihedral angles. beilstein-journals.org Studies on the interaction of this compound with other molecules, such as proteins, can also be performed using NMR by monitoring changes in chemical shifts or relaxation rates upon binding. osti.govchemimpex.com

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| α-H | ~4.0 | - |

| β-H | ~3.2 | - |

| Aromatic H | 7.0 - 7.6 | - |

| α-C | - | ~55 |

| β-C | - | ~38 |

| C-Br (aromatic) | - | ~122 |

| Other aromatic C | - | 127 - 138 |

| C=O | - | ~175 |

UV-Vis Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of this compound by probing the electronic transitions within the molecule. The aromatic phenyl ring is the primary chromophore in the molecule, and its absorption of UV light gives rise to characteristic absorption bands. researchgate.net

The position and intensity of these absorption bands are sensitive to the substitution pattern on the phenyl ring. The presence of the bromine atom, an electron-withdrawing group, can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε) compared to unsubstituted phenylalanine. d-nb.info These changes are due to the effect of the bromine atom on the energy levels of the π molecular orbitals of the phenyl ring. Theoretical calculations can be used to complement the experimental UV-Vis data and to provide a more detailed understanding of the electronic transitions involved. sci-hub.ru

| Compound | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

|---|---|---|---|

| Phenylalanine | ~257 | ~200 | researchgate.net |

| This compound (expected) | Slightly red-shifted from Phenylalanine | Increased compared to Phenylalanine | d-nb.info |

Mass Spectrometry (MS) for Molecular Confirmation and Derivatization Analysis

Mass spectrometry is an indispensable tool for the molecular confirmation of this compound and the analysis of its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) data, which is used to determine the elemental composition of a molecule with high accuracy. For this compound, a key characteristic is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. uni-saarland.de This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two m/z units, providing a clear indicator for the presence of a single bromine atom in the molecule or its fragments. uni-saarland.de

Liquid chromatography-mass spectrometry (LC-MS) is frequently employed for the analysis of this compound and its reaction products. nih.gov In synthetic applications, such as the preparation of dopamine (B1211576) D1 receptor positive allosteric modulators, LC-MS is used to monitor reaction progress and confirm the identity of intermediates. For instance, the esterification of this compound to form methyl 2-bromo-D-phenylalaninate hydrochloride results in a product that can be identified by its specific m/z value, showing the characteristic bromine isotope pattern. nih.gov

Derivatization is often used to enhance the volatility and ionization efficiency of amino acids for MS analysis. Furthermore, when this compound is incorporated into peptides or other complex molecules, tandem mass spectrometry (MS/MS) is used for sequencing and structural elucidation. google.com The fragmentation patterns observed in MS/MS spectra, which often involve the loss of the halogen atom via inductive cleavage, provide detailed structural information about the molecule and its modifications. uni-saarland.de The specific m/z of fragment ions can confirm the presence and location of the bromo-phenylalanine residue within a larger structure. wiley-vch.de

| Analytical Feature | Description | Significance for this compound |

| Molecular Ion Peak | The peak representing the unfragmented radical cation (M⁺•). | Confirms the molecular weight of the compound (244.09 g/mol for the neutral molecule). |

| Isotope Pattern | A pair of peaks (M and M+2) with approximately 1:1 intensity ratio. uni-saarland.de | A definitive signature for the presence of one bromine atom. |

| Benzylic Cleavage | Fragmentation at the Cα-Cβ bond of the amino acid side chain. | A common fragmentation pathway for phenylalanine derivatives, leading to characteristic fragment ions. wiley-vch.de |

| Loss of Halogen | Inductive cleavage resulting in the loss of the bromine atom. uni-saarland.de | Generates a carbocation fragment, the observation of which helps confirm the structure. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful insights into the properties of this compound at the atomic level, complementing experimental data and helping to rationalize its chemical behavior and biological interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure and reactivity of molecules. For halogenated phenylalanine derivatives, DFT studies have been employed to understand the nature and strength of non-covalent interactions, which are critical for molecular recognition and self-assembly. researchgate.netrsc.org

Research on halogenated phenylalanine dimers shows that the introduction of a halogen atom significantly enhances π-π stacking interactions compared to unsubstituted phenylalanine. researchgate.netrsc.org The strength of this interaction increases with the size of the halogen atom, following the trend I > Br > Cl > F. rsc.org This enhancement is attributed not only to the modulation of the ring's quadrupole moment but also to local secondary interactions between the halogen atom and the aliphatic C-H bonds of the opposing amino acid's side chain. rsc.org These findings from DFT calculations help to explain the impact of incorporating this compound into peptides, where it can be used to modulate conformation, stability, and folding. rsc.org

| DFT-Derived Property | Finding for Halogenated Phenylalanines | Implication for this compound |

| Stacking Interaction Energy | The strength of stacking interactions is enhanced by halogenation, with heavier halides (like Br) providing stronger interactions than lighter ones. researchgate.netrsc.org | The bromine atom stabilizes intermolecular π-π stacking, which can influence peptide and protein structure. |

| Interaction Geometry | The substitution pattern on the phenyl ring (ortho-, meta-, para-) influences the optimal geometry and strength of the stacking. rsc.org | The ortho position of the bromine in this compound dictates a specific conformational preference in stacking interactions. |

| Non-Covalent Interactions | Halogenation introduces the possibility of halogen bonds and local C-H···X (where X is Br) hydrogen bonds. rsc.orgrsc.org | The bromine atom can act as a halogen bond donor or participate in other weak interactions, guiding molecular recognition. |

Molecular Dynamics Simulations and Docking Studies for Binding Interactions

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to predict and analyze the binding of a ligand to a receptor, such as a protein. These methods have been applied to understand how halogenated phenylalanine derivatives interact with biological targets. researchgate.net A notable example is the study of inhibitors binding to the L-type Amino acid Transporter 1 (LAT1), a protein that is a target in cancer therapy. nih.gov

Docking studies on a homology model of human LAT1 with various halogenated ligands, including brominated compounds, have been used to derive a binding hypothesis. nih.gov These studies reveal that the amino acid backbone of the ligands forms crucial hydrogen bonds with specific residues in the binding pocket, while the halogenated phenyl ring engages in hydrophobic interactions. nih.gov MD simulations can then be used to explore the conformational flexibility of the ligand and protein, providing a more dynamic picture of the binding event. nih.govresearchgate.net For non-canonical amino acids, a common strategy is to first run simulations with the natural amino acid and then introduce the modification to study its specific effects. explorationpub.com The incorporation of p-bromophenylalanine into proteins has been studied using MD simulations to understand its impact on protein structure and dynamics. uni-hamburg.de

| Target Protein | Key Interacting Residues | Nature of Interaction | Significance |

| LAT1 Transporter | I63, S66, G67, F252, G255 | Hydrogen bonds from the ligand's amino acid moiety. nih.gov | Anchors the ligand in the binding site. |

| LAT1 Transporter | I139, I140, F252, G255, F402, W405 | Hydrophobic interactions with the ligand's side chain. nih.gov | Contributes to binding affinity and specificity. |

| LAT1 Transporter | Not specified | Halogen bonds or electrostatic interactions involving the bromine atom. nih.gov | The halogen atom can directly contribute to the binding free energy and specificity. |

Frontier Molecular Orbital (FMO) and Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are computational tools derived from electronic structure calculations that help to predict and explain a molecule's reactivity. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity.

MEP maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). beilstein-journals.org For this compound, the MEP would show a negative potential (red/yellow) around the carboxylate group and a positive potential (blue) around the ammonium (B1175870) group. The bromine atom introduces a region of positive electrostatic potential on its outermost surface, known as a σ-hole, which is characteristic of heavier halogens. rsc.org This positive region allows the bromine to act as a halogen bond donor, interacting favorably with nucleophilic sites like oxygen or nitrogen atoms on other molecules. rsc.orgnih.gov This analysis is crucial for understanding its role in molecular recognition and its utility as a building block in medicinal chemistry and materials science. researchgate.net

| Analysis | Molecular Region | Predicted Characteristic | Chemical Implication |

| MEP | Carboxylate Group (-COO⁻) | High negative potential (electron-rich). | Site for interaction with electrophiles or positive centers. |

| MEP | Ammonium Group (-NH₃⁺) | High positive potential (electron-poor). | Site for interaction with nucleophiles or negative centers. |

| MEP | Phenyl Ring | Generally negative potential above and below the ring plane. | Participates in π-π stacking and cation-π interactions. |

| MEP / FMO | Bromine Atom (C-Br bond) | Positive potential (σ-hole) on the outer surface of Br; LUMO contribution. rsc.org | Enables halogen bonding; site for nucleophilic attack in substitution reactions. |

Future Directions and Emerging Research Avenues for 2 Bromo D Phenylalanine

Development of Novel Therapeutic Modalities

The primary application of 2-Bromo-D-phenylalanine in therapeutics lies in its role as a key intermediate or building block for the synthesis of more complex pharmaceutical agents. chemimpex.comchemimpex.com The bromine substituent enhances the reactivity of the phenylalanine side chain, enabling a variety of chemical modifications and facilitating the introduction of diverse functional groups. chemimpex.comchemimpex.com This is particularly valuable in the development of peptide-based drugs, where the incorporation of this unnatural amino acid can improve stability, bioactivity, and receptor-binding affinity. chemimpex.comchemimpex.com

Future research is focused on leveraging these properties to design novel therapeutics, especially for neurological disorders and cancer. chemimpex.comchemimpex.com By incorporating this compound into peptide sequences, scientists aim to create compounds that can more effectively target specific biological pathways, potentially leading to drugs with enhanced efficacy and specificity. chemimpex.comchemimpex.com The steric and electronic properties of the bromine atom can be exploited to modulate the conformation of peptides, thereby fine-tuning their interaction with biological targets like enzymes or receptors. chemimpex.com This approach is central to the development of next-generation peptide-based drugs and other complex therapeutic molecules. chemimpex.com

Advanced Applications in Bioimaging and Diagnostics

A significant area of emerging research is the use of this compound derivatives in advanced medical imaging, particularly Positron Emission Tomography (PET). uw.edu.pl The bromine atom can be substituted with a positron-emitting radioisotope, such as Bromine-76 (⁷⁶Br), to create radiotracers for oncology. uw.edu.plnih.gov Radiolabeled amino acids are valuable for imaging malignant tumors because cancer cells often exhibit increased amino acid metabolism. nih.govresearchgate.net

Studies on related compounds, such as 2-bromo-α-methyl-L-phenylalanine (BAMP), have shown promise. For instance, 2-¹²⁵I-iodo-D-phenylalanine has demonstrated high and specific tumor uptake with renal clearance, making it a promising candidate for SPECT imaging. researchgate.netsnmjournals.org Research on 2-⁷⁶Br-BAMP has indicated its potential as a PET tracer for clear tumor visualization, exhibiting favorable pharmacokinetics like rapid blood clearance and high tumor accumulation. nih.govsnmjournals.org The D-isomer, in particular, has shown advantageous tracer characteristics, including faster blood clearance compared to its L-isomer counterpart, which could lead to improved tumor-to-background ratios and lower radiation doses to other organs. researchgate.netsnmjournals.org Future work will likely focus on the direct synthesis and evaluation of ⁷⁶Br-labeled this compound to validate its potential as a widely usable tumor imaging agent. nih.govsnmjournals.org

| Radiotracer Derivative | Imaging Modality | Key Research Findings | Reference |

|---|---|---|---|

| 2-⁷⁶Br-bromo-α-methyl-L-phenylalanine (2-⁷⁶Br-BAMP) | PET | Showed high tumor accumulation and enabled clear tumor visualization. Exhibited rapid blood clearance and favorable pharmacokinetics. | snmjournals.org, nih.gov |

| ¹²³I/¹²⁵I-2-iodo-D-phenylalanine | SPECT/Planar Imaging | Demonstrated high and specific tumor uptake with renal clearance. The D-isomer showed faster blood clearance than the L-isomer. | researchgate.net, snmjournals.org |

| Positron-emitting radiohalogens (e.g., ⁷⁶Br, ¹⁸F) | PET | Reviewed for their relevance in oncology diagnostics, highlighting the potential of halogenated amino acids. | uw.edu.pl |

Integration into Advanced Materials Science

The unique chemical properties of this compound extend its potential utility into the realm of materials science. Phenylalanine derivatives are being explored for their ability to be incorporated into polymer matrices and to form self-assembling peptides. These peptides can create nanostructures like nanofibers and hydrogels, which have promising applications in tissue engineering and as advanced drug delivery systems.

The bromine atom on this compound serves as a reactive handle for "click chemistry" or other cross-linking reactions, allowing these peptide-based materials to be functionalized further. This could enable the development of "smart" biomaterials that can respond to specific biological cues or be loaded with therapeutic agents for controlled release. Research in this area is focused on creating bio-based materials with enhanced mechanical, thermal, or optical properties, offering sustainable alternatives to traditional petroleum-based materials for biomedical and electronic applications.

Exploration of New Biocatalytic Pathways

The synthesis of enantiomerically pure D-amino acids like this compound is often challenging via traditional chemical methods. Consequently, there is a growing interest in developing novel biocatalytic pathways that offer high selectivity and operate under milder conditions. acs.orgpolimi.it Enzyme engineering and directed evolution are expanding the toolbox of biocatalysts available for these syntheses. acs.org

Key enzyme classes being explored include:

D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases (DAATs): These enzymes can be engineered for the asymmetric synthesis of D-phenylalanines from prochiral keto acids. acs.orgpolimi.it

Phenylalanine ammonia-lyases (PALs): While PALs typically catalyze the elimination of ammonia (B1221849) from L-phenylalanine, the reverse reaction—the addition of ammonia to a cinnamic acid precursor—can be exploited for synthesis. uw.edu.plnih.gov Engineering these enzymes for D-selectivity is an active area of research. acs.org

Deracemization Systems: Multi-enzyme cascade reactions are being developed to convert racemic mixtures of brominated phenylalanines into a single pure enantiomer. rsc.org For example, a three-enzyme system involving a D-amino acid transaminase and a phenylalanine dehydrogenase has shown promise for the stereoinversion of D-p-bromophenylalanine. rsc.org

Future research will focus on discovering new enzymes from metagenomic sources and enhancing the activity, stability, and substrate scope of existing enzymes through protein engineering to make the production of this compound more efficient and scalable. acs.org

| Biocatalytic Approach | Enzyme(s) Involved | Application/Goal | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Engineered D-amino acid dehydrogenases (DAADHs), D-amino acid transaminases (DAATs) | Production of D-phenylalanines from corresponding phenylpyruvates. | acs.org, polimi.it |